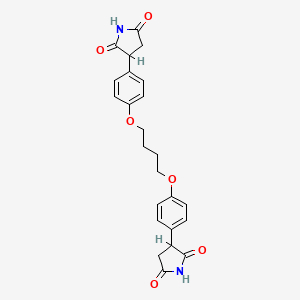

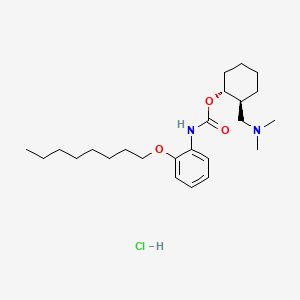

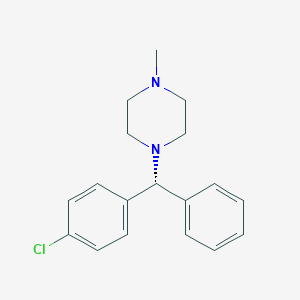

![molecular formula C25H48O4 B12716642 [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)

[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ドデカン酸, 2-エチルヘキサン酸, 2,2,4-トリメチル-1,3-ペンタンジオール, および吉草酸との混合エステルは、複雑なエステル化合物です。この化合物は、その独特の化学的特性で知られており、さまざまな産業用途で使用されています。これは、ドデカン酸を2-エチルヘキサン酸、2,2,4-トリメチル-1,3-ペンタンジオール、および吉草酸とエステル化することによって形成されます。

準備方法

合成経路と反応条件

ドデカン酸, 2-エチルヘキサン酸, 2,2,4-トリメチル-1,3-ペンタンジオール, および吉草酸との混合エステルの合成には、エステル化反応が関与しています。この反応は通常、硫酸またはp-トルエンスルホン酸などの酸触媒を必要とし、完全な反応を確実にするために還流条件下で行われます。反応物は化学量論的に混合され、約150〜200°Cの温度に加熱されます。反応は、ガスクロマトグラフィーまたは高速液体クロマトグラフィーなどの手法を使用して監視され、目的の生成物が形成されていることを確認します。

工業生産方法

工業的な設定では、この化合物の生産は、大型反応器を使用して規模が拡大されています。反応物は反応器に連続的に供給され、生成物は定常状態を維持するために連続的に除去されます。反応条件は、収率と純度を最適化するために慎重に制御されます。次に、生成物は、蒸留または結晶化技術を使用して、未反応の出発物質と副生成物を除去することによって精製されます。

化学反応の分析

反応の種類

ドデカン酸, 2-エチルヘキサン酸, 2,2,4-トリメチル-1,3-ペンタンジオール, および吉草酸との混合エステルは、以下を含むさまざまな化学反応を受けることができます。

加水分解: エステル結合は、水と酸または塩基触媒の存在下で加水分解され、対応する酸とアルコールが生成されます。

酸化: この化合物は、過マンガン酸カリウムまたはクロム酸などの強力な酸化剤を使用して酸化され、カルボン酸を生成します。

還元: エステル基は、水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元できます。

一般的な試薬と条件

加水分解: 酸性または塩基性条件、水、熱。

酸化: 過マンガン酸カリウム、クロム酸、酸性または塩基性条件。

還元: 水素化リチウムアルミニウム、乾燥エーテル、低温。

生成される主な生成物

加水分解: ドデカン酸、2-エチルヘキサン酸、2,2,4-トリメチル-1,3-ペンタンジオール、吉草酸。

酸化: 対応するカルボン酸。

還元: 対応するアルコール。

科学研究への応用

ドデカン酸, 2-エチルヘキサン酸, 2,2,4-トリメチル-1,3-ペンタンジオール, および吉草酸との混合エステルには、いくつかの科学研究への応用があります。

化学: 有機合成における試薬として、および分析化学における標準として使用されます。

生物学: その

科学的研究の応用

Dodecanoic acid, mixed esters with 2-ethylhexanoic acid, 2,2,4-trimethyl-1,3-pentanediol, and valeric acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its

特性

分子式 |

C25H48O4 |

|---|---|

分子量 |

412.6 g/mol |

IUPAC名 |

[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate |

InChI |

InChI=1S/C25H48O4/c1-7-9-11-12-13-14-15-16-17-19-22(26)28-20-25(5,6)24(21(3)4)29-23(27)18-10-8-2/h21,24H,7-20H2,1-6H3/t24-/m0/s1 |

InChIキー |

HHIKYOKGZSHMCT-DEOSSOPVSA-N |

異性体SMILES |

CCCCCCCCCCCC(=O)OCC(C)(C)[C@H](C(C)C)OC(=O)CCCC |

正規SMILES |

CCCCCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

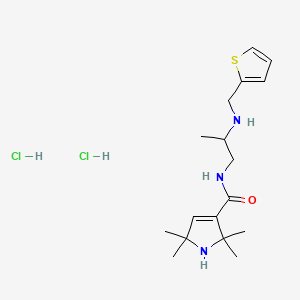

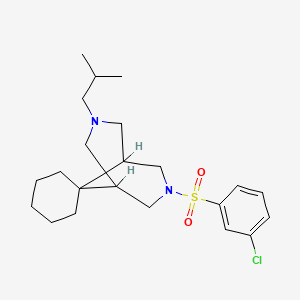

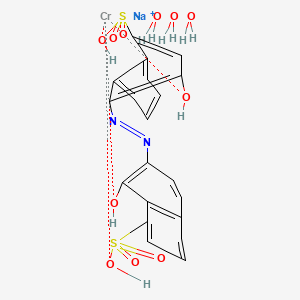

![5-[3-(diethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12716582.png)

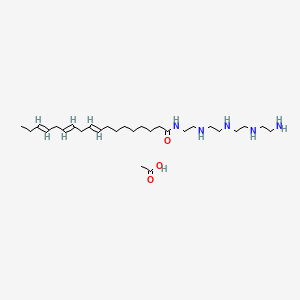

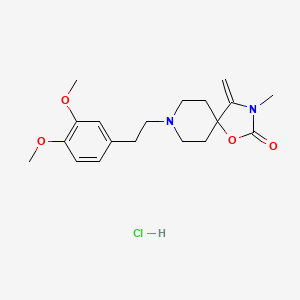

![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)